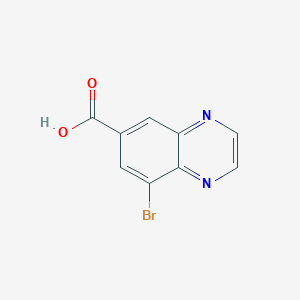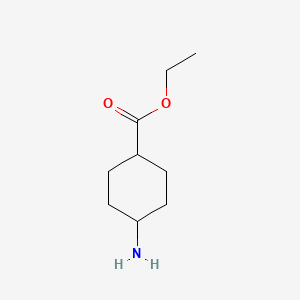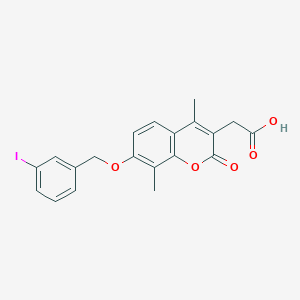
Chembl4464849
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chembl4464849, also known as SBI-425, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a potent and selective inhibitor of the protein kinase CK2, which is involved in a variety of cellular processes, including cell growth, proliferation, and differentiation.
Mechanism of Action
Chembl4464849 exerts its effects by inhibiting the activity of the protein kinase CK2, which is involved in a variety of cellular processes, including cell growth, proliferation, and differentiation. CK2 is overexpressed in many types of cancer and is believed to play a role in tumor progression and resistance to chemotherapy. By inhibiting CK2, Chembl4464849 can inhibit the growth and proliferation of cancer cells and enhance the efficacy of chemotherapy drugs. It also has anti-inflammatory properties by reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Chembl4464849 has been shown to have a variety of biochemical and physiological effects. In cancer cells, it can inhibit cell growth and induce apoptosis. It can also enhance the efficacy of chemotherapy drugs by reducing drug resistance. In addition, it has anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. In neurological disorders, it has been shown to reduce the accumulation of toxic proteins and improve cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using Chembl4464849 in lab experiments is its high potency and selectivity for CK2. This allows for precise targeting of the protein kinase and reduces the potential for off-target effects. However, one limitation is its low solubility, which can make it difficult to use in certain experiments. It also has a short half-life, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for research on Chembl4464849. One area of interest is its potential use in combination with other drugs for cancer treatment. It has been shown to enhance the efficacy of chemotherapy drugs, and further research could explore its use in combination with other targeted therapies. Another area of interest is its potential use in neurological disorders. It has been shown to reduce the accumulation of toxic proteins and improve cognitive function, and further research could explore its use in treating other neurodegenerative diseases. Finally, further research could explore the potential of Chembl4464849 as a therapeutic agent for other diseases, such as inflammation and autoimmune disorders.
Synthesis Methods
The synthesis of Chembl4464849 involves a multi-step process that begins with the reaction of 2,4-dichloro-5-nitropyrimidine with 2-aminobenzimidazole to form an intermediate. This intermediate is then subjected to a series of reactions, including reduction, acylation, and deprotection, to yield the final product. The overall yield of the synthesis process is around 10-15%.
Scientific Research Applications
Chembl4464849 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and to enhance the efficacy of chemotherapy drugs. It also has anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines. In addition, Chembl4464849 has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-[7-[(3-iodophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17IO5/c1-11-15-6-7-17(25-10-13-4-3-5-14(21)8-13)12(2)19(15)26-20(24)16(11)9-18(22)23/h3-8H,9-10H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSCOTQTZBAQLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC(=CC=C3)I)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17IO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Slc26A3-IN-3 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

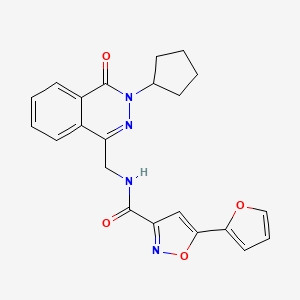
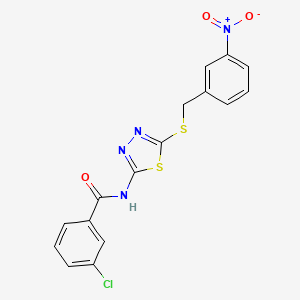


![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide](/img/structure/B2951304.png)
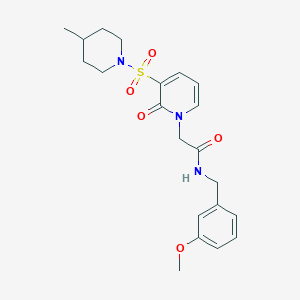
![N-(2-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)cyclohexanecarboxamide](/img/structure/B2951306.png)
![3-benzenesulfonamido-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2951308.png)
![1-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-cyclopentylethanone](/img/structure/B2951309.png)
![3-methyl-4-oxo-1-(p-tolyl)-N-(4-(trifluoromethoxy)phenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2951311.png)


